molecular formula C6H4ClF2NO2S B2371762 Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate CAS No. 2205147-30-2

Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B2371762
CAS No.: 2205147-30-2
M. Wt: 227.61
InChI Key: WSDRNONZFYHKTG-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a methyl group, a chloro group, and a difluoromethyl group attached to the thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions with RCH2CF3 (R = I, TsO, MsO, TfO) in different solvents . It’s important to note that methyl group migration can occur during these reactions .

Scientific Research Applications

Antiviral Activity

Research indicates the synthesis and testing of analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate for antiviral activity against yellow fever virus. These analogues were designed to improve metabolic stability, therapeutic index, and antiviral potency, with certain derivatives showing improved antiviral activities and therapeutic indices (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Anticorrosive Properties

Thiazole derivatives have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. Studies using electrochemical measurements and surface analysis techniques revealed that these compounds effectively inhibit corrosion, demonstrating their potential as protective agents in industrial applications (El aoufir et al., 2020).

Anticancer Activity

Several thiazole and thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their anticancer activity. Some compounds have shown potent anticancer properties, highlighting the potential of these derivatives in drug discovery and therapeutic applications (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Chemical and Physical Properties

The synthesis and photophysical properties of thiazole derivatives have been extensively studied, with research focusing on direct C–H arylations and subsequent reactions to explore their luminescence and absorption properties. These studies contribute to the understanding of the electronic structure and behavior of thiazole derivatives, which is crucial for their application in materials science and organic electronics (Murai et al., 2017).

Safety and Hazards

While specific safety data for this compound was not found, similar compounds can cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c1-12-6(11)5-10-3(7)2(13-5)4(8)9/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDRNONZFYHKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(S1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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